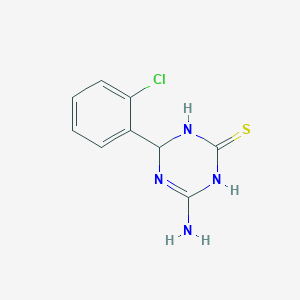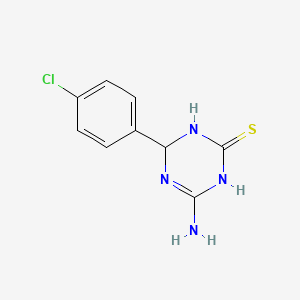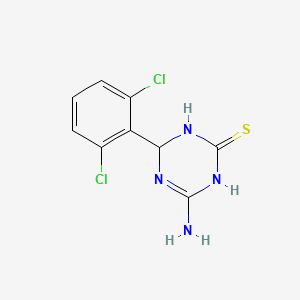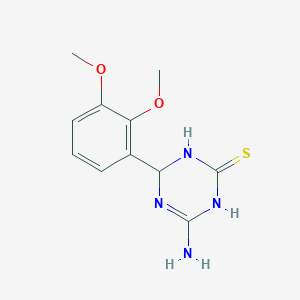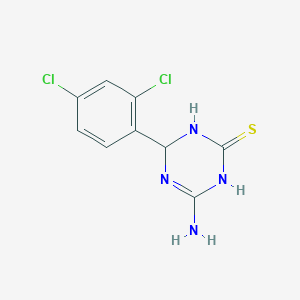
4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a thiol group attached to a triazine ring
Mechanism of Action
Target of Action
Similar compounds such as pyrazolines and their derivatives have been reported to have a wide range of biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
Similar compounds have been reported to inhibit cdk2/cyclin a2, which is an appealing target for cancer treatment . They also have been reported to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been reported to interfere with p38mapk and vegfr-2 signaling pathways . They also have been reported to increase the production of reactive oxygen species (ROS) under cellular damage .
Pharmacokinetics
Similar compounds have been reported to exhibit binding affinity for protein 3tnt and 6lu7 .
Result of Action
Similar compounds have been reported to show superior cytotoxic activities against mcf-7 and hct-116 .
Action Environment
Similar compounds have been reported to affect the swimming performance, lipid peroxidation (mda), and acetylcholinesterase (ache) activity in the brain of rainbow trout .
Biochemical Analysis
Biochemical Properties
4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it can interact with enzymes involved in oxidative stress pathways, leading to a reduction in reactive oxygen species (ROS) production . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling proteins, it can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can lead to conformational changes in the enzyme structure, rendering it inactive . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The thiol group in the compound can also form disulfide bonds with cysteine residues in proteins, further modulating their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown . In in vitro and in vivo studies, the long-term effects of this compound include sustained inhibition of enzyme activity and persistent alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and promoting apoptosis in cancer cells . At high doses, it can exhibit toxic effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . This compound can interact with enzymes such as glutathione S-transferase, which plays a crucial role in detoxifying harmful substances in the body . Additionally, it can affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by its affinity for binding proteins, which can facilitate its localization to target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and the nucleus . In the cytoplasm, it can interact with various enzymes and proteins involved in metabolic processes . In the nucleus, it can bind to DNA and RNA, affecting gene expression and protein synthesis . The localization of this compound is also influenced by post-translational modifications, which can direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzonitrile with thiourea in the presence of a base, such as sodium ethoxide, to form the desired triazine compound. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated under reflux to facilitate the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazine ring or the dichlorophenyl group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the compound in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of amino or thiol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor and its cytotoxic properties.
Uniqueness
4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
IUPAC Name |
4-amino-2-(2,4-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-4-1-2-5(6(11)3-4)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITTXUAYYNTUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083967.png)
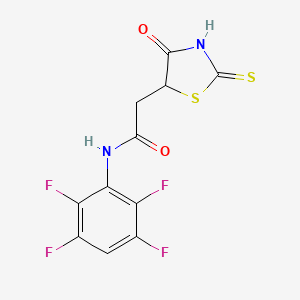
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083985.png)

![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084004.png)
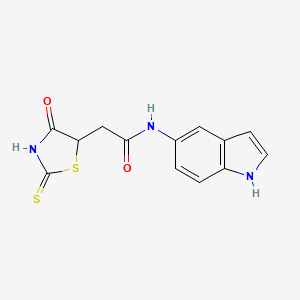
![4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-3-methoxybenzoic acid](/img/structure/B3084018.png)

